4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
The compound “4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is a common structure in organic chemistry, known for its stability. Attached to the benzene ring is a sulfonamide group, a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group. Sulfonamides are known for their use in some types of drugs, particularly antibiotics. The compound also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The benzene ring could be functionalized using electrophilic aromatic substitution reactions to introduce the chloro and sulfonamide groups. The tetrahydroquinoline structure could be formed through a Povarov reaction or similar processes .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzene ring would contribute to the planarity of the molecule, while the tetrahydroquinoline could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The benzene ring is relatively stable but can undergo reactions with strong electrophiles. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would all influence properties like solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into this compound would depend on its intended use. If it’s being investigated as a potential drug, studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used as a building block in synthetic chemistry, research could focus on developing new reactions or improving existing synthetic routes .
properties
IUPAC Name |
4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHZCSBFIHLQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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